

Comparative study of Lanthanum-140 and other radiotracers in mixing studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum-140*

Cat. No.: *B1220453*

[Get Quote](#)

A Comparative Guide to **Lanthanum-140** and Other Radiotracers in Industrial Mixing Studies

For researchers, scientists, and drug development professionals, the selection of an appropriate radiotracer is a critical step in accurately characterizing mixing processes. This guide provides a comparative analysis of **Lanthanum-140** (^{140}La) and other commonly employed radiotracers in mixing studies. The information presented herein is supported by experimental data and established protocols to aid in the informed selection of a suitable tracer for your specific research needs.

Introduction to Radiotracers in Mixing Studies

Radiotracer techniques are powerful tools for investigating the efficiency and dynamics of mixing in various industrial and pharmaceutical processes.^[1] By introducing a small amount of a radioactive substance into a system, its movement and distribution can be tracked externally, providing valuable insights into flow patterns, residence time distribution (RTD), mean residence time (MRT), and the presence of phenomena such as dead zones, bypassing, or short-circuiting.^{[2][3]} The key advantage of radiotracers over conventional chemical tracers lies in their high detection sensitivity, the ability for in-situ and online measurements without disrupting the process, and the specificity of their radioactive decay signals.^[4]

Comparative Analysis of Radiotracer Properties

The ideal radiotracer should be chemically compatible with the medium being traced, have a suitable half-life for the duration of the experiment, and emit radiation that is easily detectable.

[1] The choice of radiotracer often depends on the phase being investigated (solid, liquid, or gas).

Table 1: Comparison of Key Properties of Common Radiotracers in Mixing Studies

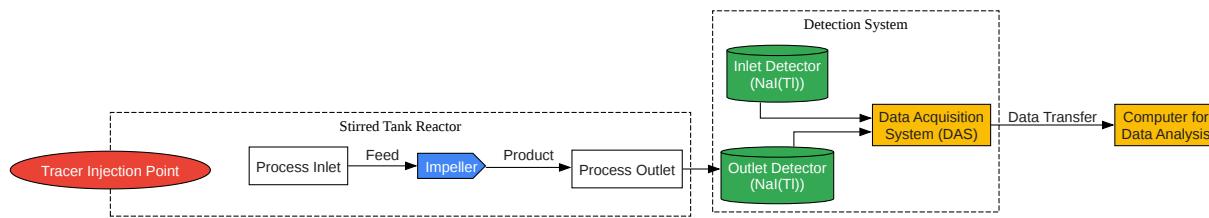
Radioisotope	Half-life	Principal Gamma Energies (MeV) & Intensity (%)	Typical Chemical Form	Phase Traced	Advantages	Disadvantages
Lanthanum-140 (¹⁴⁰ La)	40.2 hours	1.596 (95.4%), 0.815 (23.3%), 0.487 (45.5%)	Lanthanum Oxide, Lanthanum Chloride	Solid	High energy gamma rays suitable for dense media; Good chemical compatibility for solid tracing. [4]	Relatively short half-life may not be suitable for very long-term studies.
Bromine-82 (⁸² Br)	35.3 hours	0.554 (70%), 0.776 (82.6%), 1.317 (27.8%)	Ammonium Bromide, Sodium Bromide	Liquid (Aqueous)	Well-established for liquid phase studies; Similar half-life to ¹⁴⁰ La. [4]	Can exhibit adsorption onto vessel walls and surfaces, leading to distorted RTD curves.
Technetium-99m (^{99m} Tc)	6.01 hours	0.140 (89%)	Sodium Pertechnetate	Liquid (Aqueous)	Readily available from ⁹⁹ Mo/ ^{99m} Tc generators; Lower radiation dose to personnel	Very short half-life limits its use to short-duration experiments.

						due to shorter half-life. [5]
<p>Sodium-24 (²⁴Na)</p> <p>15.0 hours</p> <p>1.368 (100%), 2.754 (100%)</p> <p>Sodium Chloride, Sodium Carbonate</p> <p>Liquid (Aqueous)</p>						High energy gamma rays; Good tracer for aqueous streams. [2]
<p>Gold-198 (¹⁹⁸Au)</p> <p>2.7 days</p> <p>0.412 (95.5%)</p> <p>Colloidal Gold, Gold-plated solids</p> <p>Solid, Liquid (adsorbed on solids)</p>						Suitable for tracing solid particles; Longer half-life than ¹⁴⁰ La. [4]
<p>Krypton-81m (^{81m}Kr)</p> <p>13.1 seconds</p> <p>0.190 (68%)</p> <p>Inert Gas</p> <p>Gas</p>						Excellent for tracing gas phases due to its inert nature. [2]
						Extremely short half-life requires an on-site generator.

Experimental Protocols

The fundamental methodology for a radiotracer mixing study, particularly for determining the Residence Time Distribution (RTD), involves the following key steps.

Radiotracer Selection and Preparation


- Selection Criteria: The choice of radiotracer is paramount and depends on the process fluid, the phase of interest, the duration of the experiment, and the materials of the vessel.[\[1\]](#) For solid phase tracing, a common method is to irradiate a small sample of the actual process

material to generate an intrinsic tracer, such as producing ^{140}La from stable Lanthanum within a catalyst particle.[2]

- Preparation of **Lanthanum-140**: A common method for producing ^{140}La is through the neutron activation of stable ^{139}La . For applications requiring a carrier-free tracer, ^{140}La can be "milked" from its parent isotope, Barium-140 (^{140}Ba), which has a longer half-life (12.75 days). This allows for a sustained supply of ^{140}La .

Experimental Setup

A typical setup for a radiotracer experiment in a stirred tank reactor is depicted below.

[Click to download full resolution via product page](#)

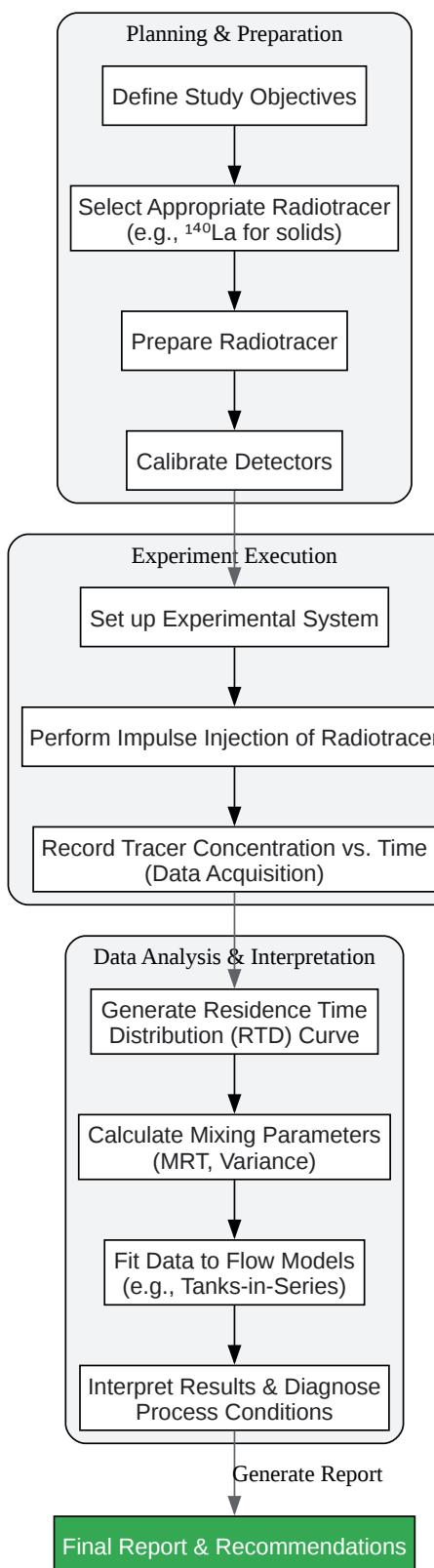
Figure 1: Schematic of a typical radiotracer experimental setup for a stirred tank reactor.

Tracer Injection

The "impulse injection" method is most commonly used, where the radiotracer is introduced into the system instantaneously at the inlet.[6] This is typically achieved using a specialized injection device that allows for rapid and complete delivery of the tracer into the process stream.

Detection and Data Acquisition

- Detectors: Thallium-activated Sodium Iodide (NaI(Tl)) scintillation detectors are widely used for their high efficiency in detecting gamma rays.[2] These detectors are placed at the inlet and outlet of the vessel to monitor the tracer's passage.
- Data Acquisition System (DAS): The signals from the detectors are sent to a DAS, which records the radiation counts as a function of time.[6] This data forms the basis of the RTD curve.


Data Analysis and Interpretation

The raw data from the DAS is processed to generate an RTD curve, which is a probability distribution function describing the time that elements of the fluid spend in the reactor.[2] From the RTD curve, key mixing parameters can be calculated:

- Mean Residence Time (MRT): The average time the tracer spends in the system.
- Variance (σ^2): A measure of the spread of the residence times, which indicates the degree of mixing.
- Dispersion Number (D/uL): A dimensionless parameter that quantifies the extent of axial dispersion. A low dispersion number indicates plug flow, while a high number suggests a well-mixed system.
- Mathematical Modeling: The experimental RTD data is often fitted to mathematical models, such as the tanks-in-series model or the axial dispersion model, to further characterize the flow behavior and identify any process malfunctions.[2]

Logical Workflow for a Radiotracer Mixing Study

The entire process of a radiotracer mixing study can be visualized as a logical workflow, from the initial planning stages to the final analysis and interpretation of results.

[Click to download full resolution via product page](#)

Figure 2: Logical workflow of a radiotracer mixing study.

Conclusion

The selection of a radiotracer for a mixing study is a multifaceted decision that requires careful consideration of the physical and chemical properties of the tracer, the specifics of the experimental setup, and the objectives of the study. **Lanthanum-140** is a valuable radiotracer, particularly for solid-phase mixing studies in dense media, due to its high-energy gamma emissions. However, other radiotracers such as Bromine-82, Technetium-99m, and Sodium-24 offer distinct advantages for liquid-phase studies, with considerations for half-life and potential for surface adsorption. By following established experimental protocols and a systematic workflow for data analysis, researchers can effectively utilize these powerful tools to gain deep insights into complex mixing processes, leading to improved process efficiency and product quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [iaea.org](http://www.iaea.org) [iaea.org]
- 2. Radiotracer Technology in Mixing Processes for Industrial Applications - PMC
[pmc.ncbi.nlm.nih.gov]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. www-pub.iaea.org [www-pub.iaea.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative study of Lanthanum-140 and other radiotracers in mixing studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220453#comparative-study-of-lanthanum-140-and-other-radiotracers-in-mixing-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com